

3-isobutylaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 3-Isobutylaniline

Cat. No.: B1602854

Get Quote

In-Depth Technical Guide: 3-Isobutylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-isobutylaniline**, a key chemical intermediate. It covers its fundamental properties, detailed synthesis protocols, and safety information, tailored for professionals in research and development.

Core Properties of 3-Isobutylaniline

3-Isobutylaniline, also known as 3-(2-methylpropyl)aniline, is an aromatic amine with an isobutyl substituent at the meta position of the benzene ring. Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Property	Value
CAS Number	131826-11-4
Molecular Formula	C10H15N
Molecular Weight	149.23 g/mol
IUPAC Name	3-(2-methylpropyl)aniline



Synthesis of 3-Isobutylaniline: Experimental Protocols

Several synthetic routes to **3-isobutylaniline** have been developed. The most common and industrially relevant methods are detailed below.

Method 1: Catalytic Hydrogenation of 1-Isobutyl-3nitrobenzene

This is a widely used method that proceeds with high yield and purity.[1] The process involves the reduction of the nitro group of 1-isobutyl-3-nitrobenzene to an amine using a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

Experimental Protocol:

- Reaction Setup: To a solution of 1-isobutyl-3-nitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of 5-10% Palladium on activated carbon.
- Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-5 bar) in a hydrogenation apparatus.
- Reaction Conditions: The reaction is stirred at room temperature or with gentle heating (e.g., 40-60 °C) and monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield crude **3-isobutylaniline**.
- Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final product with high purity.

Diagram of Catalytic Hydrogenation Workflow

Caption: Workflow for the synthesis of **3-isobutylaniline** via catalytic hydrogenation.



Method 2: Multi-step Synthesis from m-Nitroacetophenone

This alternative route involves a series of reactions starting from a different commercially available material.

Experimental Protocol:

- Step 1: Wolff-Kishner Reduction of m-Nitroacetophenone. The keto group of mnitroacetophenone is reduced to a methylene group. The Huang-Minlon modification is commonly employed, which involves heating the ketone with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.[2][3] This yields m-nitro-ethylbenzene.
- Step 2: Friedel-Crafts Acylation of m-Nitro-ethylbenzene. This step introduces the remaining carbons of the isobutyl group.
- Step 3: Catalytic Hydrogenation. The nitro group of the resulting substituted nitrobenzene is then reduced to the amine, as described in Method 1.

Applications in Agrochemicals

A significant application of **3-isobutylaniline** is its use as a key intermediate in the synthesis of the novel acaricide, pyflubumide.[4] Pyflubumide is effective against a variety of mite species that are resistant to existing pesticides.

Biological Activity and Signaling Pathways

Currently, there is limited direct research on the specific biological activities and signaling pathways of **3-isobutylaniline** itself. Its primary role in the literature is as a precursor molecule. However, the biological activity of its derivative, pyflubumide, provides insight into the types of biological systems that can be targeted by molecules containing the **3-isobutylaniline** scaffold.

Pyflubumide acts as a succinate dehydrogenase inhibitor (SDHI). It targets and inhibits the function of mitochondrial complex II in the electron transport chain. This disruption of cellular respiration is the basis for its acaricidal activity.



Diagram of Pyflubumide's Mode of Action

Caption: Pyflubumide inhibits Complex II, disrupting the electron transport chain.

Safety and Handling

Substituted anilines, including **3-isobutylaniline**, are generally considered hazardous materials and should be handled with appropriate safety precautions.

- Toxicity: 3-Isobutylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[4]
- Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust or aerosols.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
 Keep containers tightly sealed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Data

Characterization of **3-isobutylaniline** is typically performed using standard spectroscopic methods. While a comprehensive set of experimentally verified spectra is not readily available in public literature, the expected characteristic signals are as follows:



Spectroscopy	Expected Peaks/Signals
¹H NMR	Signals corresponding to the aromatic protons, the benzylic CH ₂ protons, the CH proton of the isobutyl group, and the two CH ₃ groups of the isobutyl group. The NH ₂ protons will appear as a broad singlet.
¹³ C NMR	Resonances for the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions) and the aliphatic carbons of the isobutyl group.
IR Spectroscopy	Characteristic N-H stretching bands for a primary amine (around 3300-3500 cm ⁻¹), C-H stretching for the aromatic and aliphatic components, and C=C stretching for the aromatic ring.[5]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (149.23 m/z) and characteristic fragmentation patterns.

This guide provides a foundational understanding of **3-isobutylaniline** for research and development purposes. As with any chemical, further investigation and adherence to safety protocols are essential for its effective and safe use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-Isobutylaniline | 131826-11-4 | Benchchem [benchchem.com]
- 2. Wolff–Kishner reduction Wikipedia [en.wikipedia.org]
- 3. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]



- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [3-isobutylaniline CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602854#3-isobutylaniline-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com